Cas no 114235-67-5 (4-n-Octadecylaniline)
4-n-Octadecylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-n-Octadecylaniline
- 4-Octadecylaniline
- 4-octadecyl-aniline
- 4-OCTADECYLANILINE 97
- 4-N-OCTADECYLANILINE ,98%
- CCRTYBGROAGVGK-UHFFFAOYSA-N
- 114235-67-5
- 4-OCTADECYLANILINE97
- 4-octa-decylaniline
- SudanIII
- 4-Octadecylaniline, 97%
- J-003066
- p-octadecyl-aniline
- Benzenamine, 4-octadecyl-
- DTXSID10393672
- A803158
- SCHEMBL1265414
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- MDL: MFCD03093874
- Inchi: 1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22H,2-18,25H2,1H3
- InChI Key: CCRTYBGROAGVGK-UHFFFAOYSA-N
- SMILES: NC1C=CC(=CC=1)CCCCCCCCCCCCCCCCCC
Computed Properties
- Exact Mass: 345.34000
- Monoisotopic Mass: 345.34
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 17
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: liquid
- Density: 0.889
- Melting Point: 59-63 °C (lit.)
- Boiling Point: 240-245 °C/0.4 mmHg(lit.)
- Flash Point: 196.4°C
- Refractive Index: 1.499
- PSA: 26.02000
- LogP: 8.65400
- Solubility: Not determined
4-n-Octadecylaniline Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
4-n-Octadecylaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-n-Octadecylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 233579-25G |
4-n-Octadecylaniline |
114235-67-5 | 97% | 25G |
¥6834.22 | 2022-02-24 |
4-n-Octadecylaniline Suppliers
4-n-Octadecylaniline Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-n-Octadecylaniline
4-n-Octadecylaniline: A Comprehensive Overview
4-n-Octadecylaniline (CAS No. 114235-67-5) is a specialized organic compound that has garnered significant attention in various scientific and industrial applications. This compound, characterized by its long hydrocarbon chain, belongs to the class of anilines, which are aromatic amines with a benzene ring substituted by an amino group (-NH₂). The octadecyl group attached to the nitrogen atom in 4-n-octadecylaniline contributes to its unique physical and chemical properties, making it a valuable material in research and development.
The molecular structure of 4-n-octadecylaniline consists of a benzene ring with an amino group at the para position (position 4), where the amino group is further substituted by an octadecyl chain (C₁₈H₃₇). This structure imparts hydrophobicity and thermal stability, which are critical for its applications in diverse fields such as materials science, electronics, and biotechnology. Recent studies have explored the potential of 4-n-octadecylaniline in advanced materials, particularly in the development of self-healing polymers and high-performance adhesives.
One of the most notable advancements involving 4-n-octadecylaniline is its role in the synthesis of block copolymers. Researchers have utilized this compound as a building block for creating amphiphilic materials, which exhibit both hydrophilic and hydrophobic properties. These materials have shown promise in drug delivery systems, where they can encapsulate hydrophobic drugs and release them in a controlled manner. The amphiphilic nature of 4-n-octadecylaniline-based polymers has also been exploited in the formulation of nanomedicines for targeted therapy.
In the field of electronics, 4-n-octadecylaniline has been investigated as a precursor for organic semiconductors. Its long alkyl chain enhances the crystallinity and charge transport properties of the resulting materials, making them suitable for applications such as flexible displays and thin-film transistors (TFTs). Recent breakthroughs in this area have demonstrated that 4-n-octadecylaniline-derived semiconductors exhibit superior performance under extreme conditions, including high temperatures and mechanical stress.
The synthesis of 4-n-octadecylaniline typically involves nucleophilic substitution reactions or coupling reactions, depending on the desired purity and scale of production. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing costs and minimizing waste. These developments have made 4-n-octadecylaniline more accessible for industrial applications, particularly in sectors requiring high-performance materials.
Beyond its technical applications, 4-n-octadecylaniline has also found relevance in biological studies. Its ability to interact with biomolecules such as proteins and DNA has been leveraged in bioanalytical assays and biosensor development. For instance, researchers have employed 4-n-octadecylaniline-modified surfaces to enhance the sensitivity and specificity of biosensors used for detecting pathogens or environmental contaminants.
The versatility of 4-n-octadecylaniline is further highlighted by its use in surface chemistry and coatings. Its hydrophobic nature makes it an ideal candidate for creating water-repellent surfaces, which are highly desirable in industries such as textiles, automotive manufacturing, and construction. Recent innovations have focused on incorporating self-cleaning properties into these surfaces using 4-n-octadecylaniline-based coatings, which can repel water and dirt without requiring frequent maintenance.
In summary, 4-n-octadecylaniline (CAS No. 114235-67-5) is a multifaceted compound with a wide range of applications across various disciplines. Its unique chemical structure endows it with properties that are highly sought after in modern scientific research and industrial processes. As ongoing studies continue to uncover new potentials for this compound, its role as a key material in advancing technology and medicine is likely to grow even further.